4-Amino-4'-chlorobiphenyl

描述

Contextualizing 4-Amino-4'-chlorobiphenyl within the Biphenyl (B1667301) Compound Class

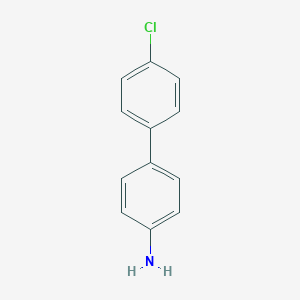

This compound is an organic compound that belongs to the biphenyl class of molecules. ontosight.ai Biphenyls are characterized by a structure consisting of two phenyl rings connected by a single carbon-carbon bond. ontosight.ai In the case of this compound, an amino group (-NH2) is attached to the 4-position of one phenyl ring, and a chlorine atom (-Cl) is attached to the 4'-position of the other. ontosight.ai This substitution pattern gives rise to its specific chemical properties and reactivity. The general class of chlorinated biphenyls, to which this compound belongs, consists of organic compounds with at least one chlorine atom on either of the benzene (B151609) rings of the biphenyl structure. t3db.ca

The structure of this compound, featuring both an amino group and a halogen substituent, makes it a subject of interest in various fields of chemical research. Its properties are characteristic of both aromatic amines and halogenated biphenyls, including a relatively high melting and boiling point due to its rigid molecular structure. ontosight.ai

Significance of this compound in Advanced Organic Synthesis and Chemical Research

This compound serves as a crucial intermediate in the field of advanced organic synthesis. ontosight.aichembk.comlookchem.com Its bifunctional nature, possessing both a reactive amino group and a halogenated ring, allows it to be a versatile building block for the construction of more complex molecules. The amino group can be readily diazotized and subsequently replaced by a variety of other functional groups, while the chlorinated ring can participate in cross-coupling reactions. This dual reactivity is highly valuable in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.aichembk.com

In chemical research, this compound is investigated for its potential applications in materials science, particularly in the development of polymers and resins. ontosight.ai The rigid biphenyl core and the potential for further functionalization make it a candidate for creating materials with specific electronic or optical properties.

Overview of Key Research Domains for this compound

The primary research domains for this compound encompass several key areas:

Organic Synthesis: It is widely used as a starting material or intermediate for synthesizing a range of organic compounds. ontosight.aichembk.comlookchem.com Its structure is particularly relevant in the production of dyes and pigments. chembk.com

Materials Science: Research explores its use in the creation of novel polymers and other advanced materials, leveraging the properties conferred by the biphenyl backbone. ontosight.ai

Agrochemicals: The compound serves as an intermediate in the synthesis of certain pesticides. google.compatsnap.com For instance, it is a known intermediate in the production of the fungicide boscalid. chemicalbook.com

Pharmaceutical Research: It is utilized as a building block for creating more complex molecules with potential therapeutic properties. fishersci.ca

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H10ClN | chembk.comdrugfuture.comsigmaaldrich.com |

| Molecular Weight | 203.67 g/mol | chembk.comdrugfuture.comsigmaaldrich.com |

| Melting Point | 127-131 °C | chembk.comfishersci.com |

| Boiling Point | 338 °C | chembk.com |

| Flash Point | 158 °C | chembk.com |

| Water Solubility | 4.684 mg/L | chembk.com |

| Appearance | Brown solid | fishersci.com |

Interactive Data Table: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Reference |

| UV-Vis | λmax: 254 nm (in 0.1N HCl) | drugfuture.com |

| ¹H NMR | Signals in the aromatic region (7.26-7.65 ppm) | chemicalbook.com |

| Mass Spectrometry | Molecular Ion Peak (M+) consistent with molecular weight | nih.gov |

| Infrared (IR) | Characteristic peaks for N-H and C-Cl bonds | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-chlorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREQWMWYRYXCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036831 | |

| Record name | 4-Amino-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-68-2 | |

| Record name | 4′-Chloro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-chlorodiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-chlorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chlorobiphenyl-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4'-CHLORODIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8TZY038QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Amino 4 Chlorobiphenyl

Strategies for the Synthesis of 4-Amino-4'-chlorobiphenyl and its Precursors

Continuous-Flow Synthesis Approaches for 2-Amino-4'-chlorobiphenyl, a Related Intermediate.epa.govbenchchem.com

The first step in the continuous-flow synthesis is the formation of 4'-chloro-2-nitrobiphenyl (B3055000) through a Suzuki-Miyaura cross-coupling reaction. epa.gov This reaction is a powerful C-C bond-forming method that is well-suited for continuous processing, offering advantages such as improved heat management and mixing control. mdpi.com

The synthesis of 4'-chloro-2-nitrobiphenyl is typically achieved through the cross-coupling of 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid. Optimization of reactant concentrations and ratios is crucial for maximizing yield and minimizing side-product formation. In some methodologies, di(4-chlorophenyl)borinic acid has been used as an alternative to p-chlorophenylboronic acid to reduce the consumption of expensive boronic acid esters and enhance reactivity. google.com

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 1-chloro-2-nitrobenzene | 4-chlorophenylboronic acid | 4'-chloro-2-nitrobiphenyl |

Palladium-based catalysts are highly effective for Suzuki-Miyaura cross-coupling reactions. researchgate.net In the continuous-flow synthesis of 4'-chloro-2-nitrobiphenyl, a tetrakis(triphenylphosphine)palladium(0) catalyst is often employed. epa.gov The reaction is conducted at elevated temperatures, typically around 160°C, within a continuous-flow microtubular reactor. The solvent system usually consists of a tert-butanol/water mixture with potassium tert-butoxide as the base. To prevent the palladium catalyst from interfering with the subsequent hydrogenation step, an in-line scavenger, such as a thiourea-based resin, is used to remove residual palladium. epa.gov

| Parameter | Condition |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Temperature | ~160°C |

| Solvent System | tert-Butanol/water |

| Base | Potassium tert-butoxide |

| Reactor Type | Continuous-flow microtubular reactor |

The second stage of the continuous-flow synthesis involves the reduction of the nitro group of 4'-chloro-2-nitrobiphenyl to form 2-amino-4'-chlorobiphenyl. epa.gov Heterogeneous catalytic hydrogenation is the preferred method for this transformation in a flow setup, offering high selectivity and ease of catalyst separation. researchgate.netnih.gov

A platinum-on-charcoal (Pt/C) catalyst is utilized for the selective hydrogenation of the nitro group. epa.gov This reaction is performed in a dedicated continuous-flow hydrogenation device where precise control of hydrogen pressure and temperature is maintained. A key challenge in this step is to prevent the reduction of the chlorine substituent (dechlorination) and over-reduction of the aromatic rings. The use of a highly selective catalyst like Pt/C helps to achieve the desired transformation while preserving the integrity of the rest of the molecule. researchgate.net

| Parameter | Condition |

|---|---|

| Catalyst | Platinum on charcoal (Pt/C) |

| Reaction Type | Continuous-flow hydrogenation |

| Key Challenge | Avoiding dechlorination and over-reduction |

Heterogeneous Catalytic Hydrogenation in Continuous Flow

Palladium Scavenging Techniques to Prevent Over-reduction

In multi-step syntheses involving palladium-catalyzed cross-coupling followed by hydrogenation, residual palladium can interfere with subsequent steps, notably causing over-reduction or catalyst poisoning. researchgate.net For instance, in a continuous-flow synthesis of a biphenyl (B1667301) intermediate, a palladium catalyst used in a Suzuki-Miyaura coupling step must be removed before the subsequent platinum-catalyzed hydrogenation of a nitro group. researchgate.net Failure to do so can lead to the poisoning of the platinum catalyst and undesirable side reactions such as dechlorination or over-reduction of the aromatic rings. researchgate.net

Table 1: Palladium Scavenging Efficiency

| Scavenging Method | Target Metal | Application Context | Removal Efficiency | Reference |

| Thiourea-based Resin | Palladium (Pd) | Post-Suzuki Coupling / Pre-Hydrogenation | Reduces levels to <100 ppm; often below detection limits | researchgate.netnih.gov |

| Thiol-modified Silica Beads | Palladium (Pd) | Post-Sonogashira Coupling | Rapid and effective elimination of leached Pd species | researchgate.net |

Batch Microwave-Assisted Reduction Techniques for Related Nitro-Biphenyls

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the synthesis of amino-biphenyls from their nitro precursors, microwave irradiation offers significant advantages in terms of reaction time and yield. univpancasila.ac.id For the reduction of a related compound, 4'-chloro-2-nitrobiphenyl, a batch microwave-assisted method using cyclohexene (B86901) as a hydrogen donor and a Platinum on charcoal (Pt/C) catalyst has been reported.

This reaction, conducted at 150°C for 30 minutes, yielded the corresponding 2-amino-4'-chlorobiphenyl in approximately 81% yield. This technique is particularly useful for rapid, small-scale laboratory syntheses and for screening different reaction conditions efficiently. The use of microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.net

Table 2: Microwave-Assisted Nitro-Biphenyl Reduction

| Reactant | Catalyst / H-Donor | Conditions | Yield | Reference |

| 4'-chloro-2-nitrobiphenyl | Pt/C / Cyclohexene | 150°C, 30 min (Microwave) | ~81% | |

| Various Nitroarenes | Pd/C or Pt/C / 1,4-cyclohexadiene | 120°C, <5 min (Microwave) | High Yields | univpancasila.ac.id |

| 2-Nitrobiphenyl | P(OEt)₃ or PPh₃ | 200 W, 2 min (Microwave) | 96% | researchgate.net |

Reductive Synthesis from Nitro-Substituted Biphenyls (e.g., using Na2S2)

The reduction of nitroaromatics to primary amines is a fundamental transformation in organic synthesis. While various reagents can achieve this, sodium sulfide (B99878) (Na₂S) and its hydrated forms (Na₂S·9H₂O), often in the presence of sulfur, provide a classic method for this conversion. scispace.com This approach is part of a broader category of reductions using ammonium (B1175870) or alkali metal sulfides. scispace.com

The reaction involves the controlled reduction of the nitro group. While specific studies detailing the use of Na₂S₂ for the synthesis of this compound are not prevalent in the provided sources, the general methodology is well-established for nitroarenes. scispace.com The process is known for its chemoselectivity, often leaving other functional groups intact. scispace.com In a related study, various reduction conditions were applied to 1,3-dinitrobenzene (B52904) and 4-nitroacetophenone, with a Na₂Sₓ·9H₂O-sulfur system being one of the methods tested, highlighting its place among common reducing systems. scispace.com

Synthesis through Suzuki Coupling of o-iodoaniline and 4-chlorobenzene boronic acid

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds, particularly for constructing biaryl systems. researchgate.netgre.ac.uk A specific application involves the synthesis of a key intermediate, 4'-chloro-biphenyl-2-amine, through the reaction of o-iodoaniline with 4-chlorobenzene boronic acid. patsnap.comgoogle.com

This reaction is typically catalyzed by a palladium species, such as Pd/C or Pd(PPh₃)₄. patsnap.comgoogle.com In one patented method, the coupling is performed using Pd/C as the catalyst in a mixed solvent system of toluene (B28343) and an alkaline aqueous solution (e.g., 25% Na₂CO₃), with the reaction proceeding at reflux for an extended period (e.g., 30 hours). patsnap.com This process results in the formation of 4'-chloro-biphenyl-2-amine, which can then be used in subsequent reactions. patsnap.comgoogle.com The yield for this specific coupling step has been reported to be as high as 93.2%. patsnap.com

Table 3: Suzuki Coupling for Biphenyl Amine Synthesis

| Reactants | Catalyst | Solvent/Base | Conditions | Product | Yield | Reference |

| o-Iodoaniline, 4-Chlorophenylboronic acid | Pd/C (5%) | Toluene / 25% aq. Na₂CO₃ | Reflux, 30h | 4'-chloro-biphenyl-2-amine | 93.2% | patsnap.com |

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound and its precursors is vital for controlling reaction outcomes and predicting potential biological activity.

Oxidation Reactions of the Amino Group

The amino group of this compound is susceptible to oxidation. Generally, the amino group on an aromatic ring can be oxidized to form various products, including nitro derivatives. In related compounds, such as 4-Amino-4'-methoxydiphenylamine, oxidation can lead to the formation of quinone derivatives. The oxidation of phenolic metabolites of 4-chlorobiphenyl (B17849) has been shown to produce highly reactive electrophilic quinones. nih.gov This occurs via the formation of semiquinone intermediates. nih.gov These quinone species are capable of reacting with biological nucleophiles. nih.gov While the direct oxidation mechanism of the amino group in this compound itself is not detailed in the provided sources, the behavior of analogous compounds suggests that it would likely proceed through pathways leading to quinone-imine or related structures, which are electrophilic in nature.

Reduction Reactions of Nitro Precursors

The reduction of nitroarenes, such as the nitro precursor to this compound, to the corresponding primary amines is a well-studied reaction. The transformation is generally understood to proceed through a series of intermediates, as described by the Haber-Lukashevich mechanism. orientjchem.org

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The chlorine atom on the biphenyl scaffold of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile replaces the chlorine atom on the aromatic ring. The feasibility of this reaction is highly dependent on the electronic nature of the aromatic system. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

In the case of this compound, the amino group (-NH2) is a strong electron-donating group, which activates the ring it is attached to towards electrophilic attack and deactivates it for nucleophilic substitution. However, the chlorine atom is on the second phenyl ring. The electronic influence of the amino group on the reactivity of the chlorine atom in the other ring is significantly diminished due to the distance and the rotational freedom of the biphenyl system. Therefore, the reactivity of the chlorine atom in nucleophilic aromatic substitution is primarily influenced by the substituents on its own ring. In the unsubstituted 4'-chlorophenyl ring, the chlorine atom is not activated towards nucleophilic attack.

For substitution to occur, harsh reaction conditions or the presence of a catalyst would likely be required. Alternatively, the introduction of an electron-withdrawing group on the chlorine-bearing ring would enhance its reactivity towards nucleophiles. For instance, in related chlorobiphenyl compounds, the substitution of a chlorine atom can be achieved with various nucleophiles, but the reactivity is substantially lower compared to systems activated by groups like nitro (-NO2) or cyano (-CN). masterorganicchemistry.com The reaction of an amine with an unactivated aryl chloride, for example, is generally inefficient without specific catalytic systems.

| Reactant | Nucleophile | Conditions | Product | Reactivity Note |

| This compound | General Nu:⁻ | High temperature/pressure, catalyst may be required | 4-Amino-4'-substituted-biphenyl | The chlorine atom is on an unactivated ring, making substitution challenging. The electron-donating amino group on the other ring does not facilitate this reaction. |

| 2,4-Dinitrochlorobenzene | Amine | Mild conditions | 2,4-Dinitro-N-alkyl/arylaniline | The two nitro groups strongly activate the chlorine for nucleophilic aromatic substitution. masterorganicchemistry.com |

Electrophilic Aromatic Substitution Reactions

The amino group of this compound is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the aniline (B41778) ring. Since the para position (position 4) is already occupied by the 4'-chlorophenyl group, electrophilic substitution will occur at the positions ortho to the amino group (positions 3 and 5). numberanalytics.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. mnstate.edumasterorganicchemistry.com The strong activating nature of the amino group often leads to polysubstitution and can be so strong that it requires protection before reaction to achieve controlled monosubstitution and prevent oxidation. Acetylation of the amino group to form an acetamido group is a common protection strategy. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more selective reactions.

For instance, nitration of this compound would be expected to yield 4-Amino-3-nitro-4'-chlorobiphenyl and/or 4-Amino-3,5-dinitro-4'-chlorobiphenyl, depending on the reaction conditions. Similarly, halogenation would introduce halogen atoms at the 3 and/or 5 positions. The specific conditions, such as the nature of the electrophile and the solvent, would determine the outcome and selectivity of the reaction.

| Reaction Type | Reagents | Expected Major Product(s) | Key Points |

| Nitration | HNO₃ / H₂SO₄ | 4-Amino-3-nitro-4'-chlorobiphenyl | The amino group directs the nitro group to the ortho position. mnstate.edu |

| Bromination | Br₂ / FeBr₃ | 4-Amino-3-bromo-4'-chlorobiphenyl | The amino group directs the bromine atom to the ortho position. Polysubstitution is possible. |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid | The reaction is reversible and introduces a sulfonic acid group at the ortho position. libretexts.org |

Derivatization Strategies and Synthesis of Analogues of this compound

Synthesis of Acetylated Derivatives (e.g., 4-Acetyl-4'-chlorobiphenyl)

Acetylated derivatives of the biphenyl core structure are important intermediates in organic synthesis. The synthesis of 4-Acetyl-4'-chlorobiphenyl serves as a key example of introducing an acetyl group onto the chlorobiphenyl framework.

The most direct method for the synthesis of 4-Acetyl-4'-chlorobiphenyl is the Friedel-Crafts acylation of 4-chlorobiphenyl. smolecule.com This classic electrophilic aromatic substitution reaction involves treating 4-chlorobiphenyl with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acetyl chloride and the Lewis acid (e.g., aluminum chloride). This acylium ion is then attacked by the electron-rich aromatic ring of 4-chlorobiphenyl. The substitution occurs preferentially on the unsubstituted phenyl ring at the para position (position 4) due to steric hindrance at the ortho positions from the other ring. This regioselectivity leads to the formation of 4-Acetyl-4'-chlorobiphenyl.

| Precursor | Reagents | Catalyst | Product | Typical Yield | Reference |

| 4-Chlorobiphenyl | Acetyl chloride | Aluminum chloride (AlCl₃) | 4-Acetyl-4'-chlorobiphenyl | 70-94% | smolecule.com |

| 4-Chlorobiphenyl | Acetic anhydride | Lewis Acid | 4-Acetyl-4'-chlorobiphenyl | Varies | smolecule.com |

Synthesis of Hydroxylated and Aminomethylated Analogues

Hydroxylated and aminomethylated derivatives of this compound are of interest, particularly in medicinal chemistry. The synthesis of these analogues can be achieved through various routes, often involving multi-step sequences.

The synthesis of hydroxylated analogues can be approached by introducing a hydroxyl group onto the biphenyl skeleton either before or after the introduction of the amino group. For example, the metabolism of 4-chlorobiphenyl (PCB3) in biological systems has been shown to produce various hydroxylated metabolites, including 4'-chloro-biphenyl-4-ol and 4'-chloro-biphenyl-3-ol. nih.govacs.org Chemical synthesis can mimic these transformations, for instance, through electrophilic hydroxylation or via a diazonium salt intermediate. A patent has described the synthesis of this compound-3-ol, a hydroxylated analogue. googleapis.com

Aminomethylation, typically achieved through the Mannich reaction, is a common method for introducing an aminomethyl group onto a phenolic compound. bch.roresearchgate.net For the synthesis of aminomethylated analogues of this compound, a plausible route involves the aminomethylation of a hydroxylated precursor. For instance, the Mannich reaction of a suitable 4'-chloro-5-aminobiphenyl-2-ol with formaldehyde (B43269) and a secondary amine would introduce an aminomethyl group ortho to the hydroxyl group. Research on antimalarial agents has described the synthesis of related structures, such as 3-(t-butylaminomethyl)-4′-chloro-5-(7′-trifluoromethylquinolin-4′-ylamino)biphenyl-2-ol, starting from 4'-chloro-5-nitrobiphenyl-2-ol, which is then reduced to the corresponding amine. researchgate.net

| Target Analogue Type | Synthetic Strategy | Key Intermediate | Example Reaction |

| Hydroxylated | Electrophilic hydroxylation or diazotization-hydrolysis | This compound | Introduction of -OH group onto the aromatic ring. |

| Aminomethylated | Mannich reaction on a hydroxylated precursor | A hydroxylated derivative of this compound | Reaction with formaldehyde and a secondary amine. bch.roresearchgate.netresearchgate.net |

Synthesis of Cyano Derivatives

The introduction of a cyano (-CN) group can be a valuable transformation, as the nitrile can be further converted into other functional groups like carboxylic acids or amines. The synthesis of cyano derivatives of this compound can be achieved through methods such as the Sandmeyer reaction or by starting from a pre-functionalized biphenyl.

One reported method for the synthesis of 4-amino-4'-cyanobiphenyl (B1266506) involves the reduction of a 4-nitro-4'-cyanobiphenyl precursor. umich.edu The Zinin reduction, using reagents like tin(II) chloride or iron in acidic media, is effective for converting the nitro group to an amino group without affecting the cyano group. umich.edu

Alternatively, the synthesis could start from this compound. The amino group can be diazotized with nitrous acid to form a diazonium salt. Subsequent treatment with a copper(I) cyanide salt in a Sandmeyer reaction would replace the diazonium group with a cyano group. However, this would result in a cyano group on the same ring as the original amino group. To obtain 4-amino-4'-cyanobiphenyl from this compound, a nucleophilic substitution of the chlorine atom with cyanide would be necessary, which is generally difficult without activation or catalysis. Therefore, the reduction of a nitrated cyanobiphenyl precursor is a more common and efficient route.

| Precursor | Reagents | Product | Reaction Type | Reference |

| 4-Nitro-4'-cyanobiphenyl | Iron powder / HCl or SnCl₂ / HCl | 4-Amino-4'-cyanobiphenyl | Zinin Reduction | umich.edu |

| 4-Chlorobiphenyl | Acetonitrile (B52724) / AlCl₃ | (4'-Chlorobiphenyl-2-yl)-acetonitrile | Friedel-Crafts type reaction (for an isomer) |

Development of Novel Heterocyclic Scaffolds Utilizing the Biphenyl Core

The rigid biphenyl framework of this compound serves as a valuable starting point for the synthesis of a variety of novel heterocyclic scaffolds. The inherent structural features of this compound, namely the amino group and the two phenyl rings, allow for a range of chemical transformations that can lead to the formation of fused or appended heterocyclic systems. These resulting molecules are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for biological activity.

One of the key strategies for developing heterocyclic scaffolds from biphenyl precursors involves intramolecular cyclization reactions. These reactions can be designed to form new rings by creating bonds between substituents on the two phenyl rings or by involving the amino group in a ring-forming reaction. For instance, derivatives of this compound can be functionalized to introduce reactive groups at specific positions, which can then undergo cyclization to yield complex polycyclic structures.

Research has shown that aminomethylated phenols derived from related biphenyl compounds can act as versatile intermediates for the preparation of new heterocyclic systems. researchgate.net This approach highlights the potential of using functionalized biphenyls as building blocks for more complex molecular architectures. The Mannich reaction, for example, can be employed to introduce aminomethyl groups onto a phenolic biphenyl core, which can then be further elaborated into various heterocyclic structures. researchgate.net

Furthermore, the biphenyl moiety is a privileged structure in medicinal chemistry, and its incorporation into heterocyclic systems is a common strategy in drug discovery. For example, quinazoline (B50416) derivatives, which can be synthesized from precursors containing a biphenyl unit, have shown a range of biological activities. heteroletters.org The synthesis of such compounds often involves the construction of the heterocyclic ring onto the pre-formed biphenyl core.

The development of hybrid molecules that combine the biphenyl pharmacophore with various heterocyclic rings is an active area of research. This can lead to compounds with interesting biological profiles, as seen in the synthesis of N-substituted quinazolinones and other heterocyclic systems with potential antihyperlipidemic activity. derpharmachemica.com The general synthetic utility of biphenyls in creating heterocyclic compounds is well-established, with numerous methods available for the construction of rings such as imidazoles, thiophenes, and indoles fused to or pendant from the biphenyl core. derpharmachemica.comencyclopedia.pub

The following table summarizes some of the heterocyclic scaffolds that can be conceptually derived from biphenyl precursors, illustrating the versatility of this structural motif in synthetic chemistry.

| Heterocyclic Scaffold | Synthetic Approach | Precursor Type |

| Benzocinnolines | Intramolecular cyclization of 2,2'-disubstituted biphenyls | 2,2'-Diaminobiphenyl derivatives |

| Dibenzofurans | Oxidative cyclization of 2-hydroxybiphenyls | 2-Hydroxybiphenyl |

| Carbazoles | Reductive cyclization of 2-nitrobiphenyls | 2-Nitrobiphenyl |

| Fused Quinazolinones | Annulation reactions on aminobiphenyl carboxylic acids | Aminobiphenyl carboxylic acid |

The synthesis of these and other heterocyclic systems from biphenyl precursors like this compound represents a powerful strategy for accessing novel chemical space and developing new molecules with tailored properties. The specific substitution pattern of this compound, with the amino group at the 4-position and the chlorine atom at the 4'-position, offers unique opportunities for regioselective functionalization and subsequent cyclization reactions, paving the way for the creation of a diverse array of heterocyclic compounds.

Advanced Analytical and Spectroscopic Characterization of 4 Amino 4 Chlorobiphenyl

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 4-Amino-4'-chlorobiphenyl. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy each offer unique information that, when combined, provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the chemical shifts and coupling patterns of the aromatic protons provide a clear fingerprint of the substitution pattern on the two phenyl rings. The protons on the aminophenyl ring are influenced by the electron-donating amino group, while the protons on the chlorophenyl ring are affected by the electron-withdrawing chlorine atom. A study reported the following ¹H NMR data for this compound in CDCl₃: a broad singlet for the amino protons at 3.75 ppm (2H, br s), and distinct doublets for the aromatic protons at δ 7.449 (2H, d, J = 8.5 Hz), δ 7.359 (2H, d, J = 8.4 Hz), and δ 6.748 (2H, d, J = 8.4 Hz). umich.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. For this compound, distinct signals are expected for the carbon atoms of both aromatic rings, including the carbons bonded to the amino group, the chlorine atom, and the biphenyl (B1667301) linkage. While specific experimental data is not readily available in the public domain, spectral data for ¹³C NMR of this compound is reported to be available from spectral databases. nih.govnih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.449 | Doublet (d) | 8.5 | 2H | Aromatic Protons |

| 7.359 | Doublet (d) | 8.4 | 2H | Aromatic Protons |

| 6.748 | Doublet (d) | 8.4 | 2H | Aromatic Protons |

| 3.75 | Broad Singlet (br s) | N/A | 2H | -NH₂ Protons |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-Cl stretching, and various vibrations of the aromatic rings. While a specific experimental spectrum is not provided in the search results, a vapor phase IR spectrum is noted as being available in spectral databases. nih.govnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Symmetric & Asymmetric Stretching | 3300-3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretching | 3000-3100 | Aromatic Ring |

| Aromatic C=C Stretching | 1450-1600 | Aromatic Ring |

| C-N Stretching | 1250-1350 | Aromatic Amine |

| C-Cl Stretching | 1000-1100 | Aryl Chloride |

| Aromatic C-H Bending (Out-of-plane) | 800-900 | para-substituted Rings |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation. The molecular weight of this compound is 203.67 g/mol . drugfuture.com A GC-MS spectrum for this compound has been reported. nih.govnih.gov The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. The fragmentation would likely involve the loss of the chlorine atom, the amino group, and cleavage of the biphenyl C-C bond.

| m/z | Ion | Description |

|---|---|---|

| 203/205 | [C₁₂H₁₀ClN]⁺ | Molecular Ion Peak (with ³⁵Cl and ³⁷Cl isotopes) |

| 168 | [C₁₂H₁₀N]⁺ | Loss of Chlorine radical |

| 152 | [C₁₂H₈]⁺ | Loss of both Chlorine and Amino groups |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 92 | [C₆H₆N]⁺ | Aminophenyl cation |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about conjugated systems. The biphenyl system in this compound is a chromophore that absorbs in the UV region. The presence of the amino and chloro substituents influences the position and intensity of the absorption maximum (λmax). It has been reported that the UV absorption maximum for this compound in 0.1N HCl is 254 nm, with a molar absorptivity (ε) of 22,090. drugfuture.com The conjugation between the two phenyl rings gives rise to a strong absorption band.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| 0.1N HCl | 254 | 22090 |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of this compound. Reverse-phase (RP) HPLC methods are commonly employed for this purpose. sielc.com

A typical HPLC method involves a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

Different types of detectors can be coupled with HPLC for the analysis of aminobiphenyls, including UV spectrophotometric, electrochemical, and fluorescence detectors, with fluorescence detection generally offering the highest sensitivity. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or C18, Reverse-Phase |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid |

| Detection | UV, Mass Spectrometry (MS), Electrochemical, Fluorescence |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds, or those that can be made volatile through derivatization. GC-MS has been successfully used for the qualitative and quantitative characterization of aminobiphenyls. nih.gov In a typical GC-MS analysis, the compound is separated on a capillary column and then ionized, most commonly by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a molecular fingerprint for identification. For related compounds, GC-MS has been used to confirm their presence in biological samples. nih.gov

Elemental Analysis (EA) for Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound, providing experimental verification of its empirical formula. For this compound (C₁₂H₁₀ClN), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. drugfuture.com Experimental values obtained from elemental analysis are then compared to these theoretical values to confirm the purity and identity of the synthesized or isolated compound.

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage | Source |

| Carbon | C | 70.77% | drugfuture.com |

| Hydrogen | H | 4.95% | drugfuture.com |

| Chlorine | Cl | 17.41% | drugfuture.com |

| Nitrogen | N | 6.88% | drugfuture.com |

Theoretical and Computational Investigations of 4 Amino 4 Chlorobiphenyl

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of 4-Amino-4'-chlorobiphenyl at the atomic and electronic levels. These studies offer a detailed picture of the molecule's geometry, electron distribution, and chemical reactivity.

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum-mechanical method for investigating the electronic structure of molecules like this compound. ijcce.ac.irresearchgate.net DFT calculations allow for the mapping of electron density, which is crucial for predicting the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.nettandfonline.com

One of the key applications of DFT in this context is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating sites prone to electrophilic attack, while the LUMO represents the ability to accept electrons, highlighting sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and polarizability. diva-portal.org

For this compound, the amino (-NH₂) group, being an electron-donating group, is expected to significantly influence the HOMO, increasing the electron density on the aromatic ring it is attached to and making it more susceptible to electrophilic substitution. Conversely, the chloro (-Cl) group, being an electron-withdrawing group, will influence the LUMO, making the other phenyl ring a potential site for nucleophilic interactions.

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO | -5.45 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 4.22 |

Note: The values in this table are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

The molecular electrostatic potential (MEP) surface, another valuable output from DFT calculations, provides a visual representation of the charge distribution. researchgate.net The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amino group and a more positive potential on the phenyl ring bearing the chlorine atom.

Ab-initio calculations, which are based on first principles without the use of empirical parameters, are instrumental in determining the optimized molecular geometry of this compound. acs.orgscribd.comntnu.no Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing the most stable conformation. storion.ruarxiv.org

A crucial aspect of the geometry of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. This angle is determined by the balance between steric hindrance from the substituents and the electronic effects that favor planarity for enhanced conjugation. In this compound, the presence of substituents in the para positions minimizes steric repulsion, but electronic interactions and crystal packing forces can still lead to a non-planar conformation. nih.gov

Ab-initio methods, such as Hartree-Fock (HF) theory, are employed to systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. acs.org These calculations provide a precise three-dimensional structure of the molecule in the gas phase, which is essential for understanding its physical and chemical properties.

Table 2: Optimized Geometrical Parameters for this compound (Illustrative Ab-initio Results)

| Parameter | Value |

| C-C bond length (inter-ring) | 1.49 Å |

| C-N bond length | 1.40 Å |

| C-Cl bond length | 1.74 Å |

| Dihedral Angle (between rings) | ~38° |

Note: These values are representative and can differ based on the level of theory and basis set employed.

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulations are employed to study how molecules of this compound interact with each other in condensed phases. These interactions govern the macroscopic properties of the material, such as its melting point, boiling point, and solubility.

The CNDO/2 method provides a quantitative measure of the partial charge residing on each atom, reflecting the electronegativity differences between the constituent atoms and the effects of electron-donating and -withdrawing groups. researchgate.net In this compound, the nitrogen and chlorine atoms are expected to carry partial negative charges, while the hydrogen atoms of the amino group and the carbon atoms bonded to nitrogen and chlorine will have partial positive charges.

Table 3: Illustrative Atomic Net Charges for Key Atoms in this compound (Calculated using CNDO/2)

| Atom | Net Charge (in elementary charge units) |

| N (in NH₂) | -0.25 |

| Cl | -0.15 |

| C (bonded to N) | +0.10 |

| C (bonded to Cl) | +0.08 |

Note: These are representative values to illustrate the charge distribution.

This method, often combined with a multicenter-multipole expansion, allows for the decomposition of the total interaction energy into distinct components: electrostatic, induction (polarization), and dispersion forces. researchgate.netnih.gov

Electrostatic interactions arise from the interactions between the permanent charge distributions (dipoles, quadrupoles, etc.) of the molecules.

Induction interactions result from the distortion of the electron cloud of one molecule by the electric field of another, leading to an induced dipole.

Dispersion interactions (London forces) are quantum mechanical in origin and arise from the correlated fluctuations of electron clouds in interacting molecules.

By calculating these energy components for different orientations of a pair of this compound molecules, researchers can predict the most stable arrangements and understand the nature of the forces driving molecular recognition and self-assembly. youtube.com

At very close intermolecular distances, the dominant force is repulsion, which arises from the overlap of electron clouds as described by the Pauli exclusion principle. To model these short-range interactions, empirical potential functions are often employed. researchgate.netup.ac.za

A commonly used potential is the "6-exp" potential function, which combines a repulsive term that decays exponentially with distance and an attractive term (representing dispersion forces) that is proportional to the inverse sixth power of the distance. researchgate.net The total intermolecular potential is then a sum of the long-range interactions calculated from perturbation theory and the short-range interactions from the 6-exp potential.

This combined approach allows for the calculation of the total interaction energy for any given configuration of two or more molecules, enabling the simulation of the bulk properties of this compound. researchgate.net

Computational Thermodynamics and Molecular Ordering

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level. Through methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can model molecular behavior and predict various physicochemical parameters. These theoretical investigations are crucial for understanding the relationship between molecular structure and material properties, including molecular ordering and thermodynamic stability.

For substituted biphenyls, computational studies often focus on how different functional groups affect the molecule's geometry, such as the dihedral angle between the two phenyl rings, and its electronic properties. acs.orgnih.gov These factors are critical in determining how molecules pack in a solid state or interact in a biological system. For instance, in a study of various 4'-n-alkyl-4-cyanobiphenyls, computational methods were used to evaluate intermolecular interactions and determine the most stable molecular configurations, providing insight into their liquid crystalline behavior. researchgate.net

Theoretical calculations of total energy, binding energy, and dipole moment are fundamental to characterizing the stability and polarity of a molecule. These parameters are typically computed using quantum mechanical methods like DFT or Hartree-Fock (HF) approximations. acs.orgtue.nl

Total Energy: In computational chemistry, the total energy of a molecule represents the sum of the kinetic and potential energies of all its constituent electrons and nuclei in its optimized, most stable geometric conformation. Lower total energy implies higher stability. Calculations for related compounds, such as 4-n-methyl-4'-cyanobiphenyl, have been performed using both ab initio and DFT methods to determine such thermodynamic properties. researchgate.net

Binding Energy: Binding energy quantifies the strength of the interaction between two or more molecules, or between different parts of a single large molecule. It is calculated as the difference between the total energy of a complex and the sum of the energies of the individual, non-interacting molecules. A higher binding energy indicates a more stable complex. For example, computational studies on polychlorinated biphenyls (PCBs) assess the free energy of binding to understand their interactions with biological receptors. nih.gov

Dipole Moment: The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within the molecule. It is a vector quantity, having both magnitude (measured in Debye, D) and direction. The dipole moment is crucial for understanding intermolecular interactions, solubility, and the behavior of a substance in an electric field. For substituted biphenyls, the nature and position of the substituent groups significantly influence the dipole moment. In this compound, the electron-donating amino group (-NH₂) and the electronegative chlorine atom (-Cl) create a significant dipole moment. While specific experimental or calculated values for this compound are not readily available in the cited literature, studies on analogous compounds provide context. For example, the parent compound 4-chlorobiphenyl (B17849) has a calculated dipole moment of 1.46 D. acs.org In another study, a related compound, 4-amino-6-chloro-1,3-benzenedisulfonamide, was calculated to have a dipole moment of 5.4 Debye, illustrating the significant charge separation caused by amino and chloro substituents. researchgate.net

Table 1: Key Computational Thermodynamic Parameters and Their Significance

| Parameter | Definition | Significance | Computational Methods |

| Total Energy | The sum of kinetic and potential energies of a molecule at its optimized geometry. | Indicates the intrinsic stability of the molecule. Lower energy corresponds to higher stability. | DFT, Ab initio (e.g., Hartree-Fock) |

| Binding Energy | The energy required to separate a system of particles into its individual components. | Quantifies the strength of intermolecular interactions and the stability of molecular complexes. | DFT, Molecular Dynamics (MD) |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Determines molecular polarity, influencing solubility, intermolecular forces, and interaction with external electric fields. | DFT, Ab initio |

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. ias.ac.in The MEP surface is color-coded to indicate different regions of electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

For this compound, the MEP surface would reflect the electronic effects of its substituents. The electron-donating amino group (-NH₂) would create a region of strong negative potential (red) around the nitrogen atom, making it a primary site for electrophilic interactions and hydrogen bond donation. researchgate.net Conversely, the electron-withdrawing chlorine atom and the hydrogen atoms of the amino group would contribute to regions of positive potential (blue). Computational analyses of similar molecules, such as other substituted biphenyls and aminophenols, confirm that MEP maps are crucial for predicting sites of chemical reactivity and understanding intermolecular interactions like hydrogen bonding. researchgate.netias.ac.in This analysis is instrumental in rationalizing the molecule's biological recognition processes and its interactions with receptors or enzymes. researchgate.net

Research Applications and Functionalization of 4 Amino 4 Chlorobiphenyl

Role as an Intermediate in the Synthesis of Agrochemicals

The structural characteristics of 4-amino-4'-chlorobiphenyl make it an important building block in the production of agrochemicals, particularly fungicides. The presence of the chlorinated biphenyl (B1667301) moiety is crucial for the biological activity of several pesticides.

A prime example of the utility of this compound derivatives is in the synthesis of the fungicide Boscalid. Boscalid is a broad-spectrum fungicide widely used to control a range of fungal pathogens in various crops. The synthesis of Boscalid involves the use of a closely related compound, 2-amino-4'-chlorobiphenyl, which serves as a key intermediate.

The manufacturing process for this intermediate often starts with p-chloroaniline and aniline (B41778). These precursors undergo a series of reactions, including a diazotization reaction, to form the 2-amino-4'-chlorobiphenyl structure. This intermediate is then reacted with 2-chloronicotinoyl chloride to produce the final Boscalid molecule. The synthesis highlights the industrial importance of chlorobiphenyl amines in the agrochemical sector.

Table 1: Key Intermediates in Boscalid Synthesis

| Precursor/Intermediate | Role in Synthesis |

|---|---|

| p-Chloroaniline | Starting material for the formation of the chlorinated phenyl ring. |

| Aniline | Starting material for the formation of the second phenyl ring. |

| 2-Amino-4'-chlorobiphenyl | Key intermediate that couples with the nicotinic acid derivative. |

Utilization in Dye and Pigment Synthesis

Aromatic amines are fundamental components in the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants. The synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine.

Given that this compound is a primary aromatic amine, it can serve as the diazo component in the synthesis of novel azo dyes. The general reaction scheme involves the conversion of the amino group on this compound into a diazonium salt using nitrous acid at low temperatures. This reactive diazonium salt can then be coupled with various aromatic compounds to produce a wide array of colored molecules. While specific industrial-scale use of this compound for dye synthesis is not extensively documented in publicly available literature, its chemical structure makes it a suitable candidate for this application. The resulting dyes would incorporate the chlorobiphenyl moiety, which could influence properties such as color fastness, thermal stability, and solubility. Research on related structures, such as 4-amino-2,4′-dichloro diphenyl ether, has demonstrated the synthesis of new azo acid dyes with applications for wool, nylon, and silk fibers.

Applications in Pharmaceutical Research and Drug Development

The biphenyl scaffold is a common structural motif in many biologically active compounds. The presence of amino and chloro substituents on this scaffold in this compound provides reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of potential pharmaceutical agents.

Derivatives of various aromatic amines and chloro-substituted compounds have shown promise as antimicrobial, antifungal, and antitumor agents. For instance, research has demonstrated that N-{2-(4-chlorophenyl) acetyl} amino alcohols, derived from amino acids, exhibit moderate antibacterial and antifungal activities. Similarly, novel pyrimidine (B1678525) derivatives have been synthesized and shown to possess significant antifungal properties against various phytopathogenic fungi.

While direct synthesis from this compound is not always the focus of these studies, its structure provides a logical starting point for creating analogous compounds. The amino group can be readily acylated, alkylated, or used to form heterocyclic rings, enabling the synthesis of a diverse library of new chemical entities. These new molecules can then be screened for biological activity. For example, the synthesis of novel β-pinene quaternary ammonium (B1175870) salts has yielded compounds with remarkable antimicrobial activity against various fungi and bacteria. The biphenyl structure of this compound could be incorporated into similar molecular frameworks to explore new therapeutic possibilities. Furthermore, certain anthracene-9,10-dione derivatives have been investigated for their antitumor activities. The biphenyl unit from this compound could potentially be integrated into such larger polycyclic aromatic systems to modulate their biological effects.

Table 2: Examples of Biologically Active Compound Classes with Structural Similarities

| Compound Class | Biological Activity | Potential Synthetic Connection to this compound |

|---|---|---|

| N-acyl-amino alcohols | Antimicrobial, Antifungal | The amino group can be acylated to form similar amide structures. |

| Pyrimidine derivatives | Antifungal | The amino group can be used as a nucleophile in the construction of pyrimidine rings. |

| Quaternary ammonium salts | Antimicrobial | The amino group can be quaternized to introduce a positive charge, a common feature in antimicrobial agents. |

Photodynamic therapy (PDT) is a medical treatment that utilizes a photosensitizer, light, and oxygen to kill cancer cells and treat other diseases. Photosensitizers are typically large, conjugated molecules that can absorb light of a specific wavelength and generate reactive oxygen species. Chlorin derivatives are one class of compounds that have been successfully used as photosensitizers in PDT.

Although there is no direct evidence in the reviewed literature of this compound being used in PDT, its biphenyl structure could serve as a foundational element for the synthesis of novel photosensitizers. The biphenyl system provides a degree of conjugation, which could be extended through further chemical reactions. For instance, the amino group could be used to link the biphenyl unit to other chromophores or to create more extensive conjugated systems. The development of new photosensitizers is an active area of research, and the exploration of biphenyl-containing structures as potential scaffolds is a plausible avenue for future investigation.

Material Science Applications and Electronic Properties

In material science, aromatic amines are important monomers for the synthesis of high-performance polymers such as polyamides and polyimides. These materials are known for their excellent thermal stability, mechanical strength, and chemical resistance. Polyamides, for example, have found numerous applications in the biomedical field.

While this compound is a monoamine and would typically act as a chain terminator in polymerization reactions, it can be chemically modified to contain a second reactive group, allowing it to be incorporated into a polymer backbone. Alternatively, it can be used to synthesize specific end-capped oligomers or as a modifying agent to impart specific properties, such as flame retardancy or altered solubility, to a polymer.

Furthermore, polymers with extended π-conjugated systems, often referred to as conducting polymers, exhibit interesting electronic properties and have applications in areas such as sensors, light-emitting diodes, and solar cells. The biphenyl unit of this compound provides a basic conjugated system. Derivatives of this compound, particularly if polymerized in a way that extends the conjugation along the polymer chain, could potentially lead to new materials with useful electronic properties. For example, copolymers of aniline with other substituted anilines have been synthesized and their electronic properties investigated. A similar approach could be envisioned for derivatives of this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Amino-4'-chlorobiphenyl |

| 2-Chloronicotinoyl chloride |

| 4-Amino-2,4′-dichloro diphenyl ether |

| This compound |

| 4-aminoacetophenone |

| Aniline |

| Boscalid |

Use as a Reference Standard in Analytical Method Development

This compound serves as a crucial reference standard in the development and validation of analytical methods for detecting and quantifying structurally similar compounds in various matrices. Its stable, well-characterized nature allows it to be used as a benchmark for optimizing separation and detection techniques, particularly in chromatography.

The primary analytical technique for which this compound is used as a standard is High-Performance Liquid Chromatography (HPLC). sielc.com Method development often involves reverse-phase (RP) HPLC systems. For instance, the compound can be effectively separated and analyzed using a C18 or a specialized Newcrom R1 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The use of this compound as a standard enables the fine-tuning of these mobile phase compositions and gradients to achieve optimal retention times, peak shapes, and resolution from other components in a sample.

The development of various detection methods also relies on this compound as a reference. While UV spectrophotometry is a common detection method for biphenyl derivatives, its sensitivity can be limited. researchgate.net Therefore, this compound is valuable in developing more sensitive techniques. For related aminobiphenyl compounds, electrochemical detection (ED) and fluorescence detection have been shown to offer significantly lower limits of detection compared to UV detection. researchgate.net By using this compound, researchers can establish the optimal parameters for these advanced detectors, such as the applied potential in ED or the excitation/emission wavelengths in fluorescence.

The data below illustrates typical conditions and comparative detection limits established during the development of HPLC methods for aminobiphenyls, for which this compound would be a relevant standard.

Table 1: HPLC Method Parameters for Aminobiphenyl Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Newcrom R1 | Newcrom C18 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile (MeCN), Water, Formic Acid (MS-compatible) |

| Application | Standard RP-HPLC | UPLC, Preparative Separation, Pharmacokinetics |

Data derived from SIELC Technologies. sielc.com

Table 2: Comparative Limits of Detection (LOD) for 4-Aminobiphenyl (B23562)

| Detection Method | Limit of Detection (mol L⁻¹) |

|---|---|

| UV Spectrophotometry | 6.0 x 10⁻⁶ |

| Electrochemical Detection | 2.0 x 10⁻⁶ |

| Fluorescence Detection | 8.0 x 10⁻⁸ |

This data for the related compound 4-Aminobiphenyl demonstrates the relative sensitivity of different detection techniques that would be validated using a standard like this compound. researchgate.net

Investigation as a Model Compound in Environmental and Toxicological Studies

This compound is investigated as a model compound in environmental and toxicological research due to its structural relationship to polychlorinated biphenyls (PCBs) and aromatic amines, two classes of significant environmental pollutants and toxicants. nih.govnih.gov PCBs are persistent organic pollutants that bioaccumulate in the environment and are known to cause a range of adverse health effects. nih.govresearchgate.net Many of the toxic effects of PCBs are mediated by their metabolites. nih.govnih.gov

Research in this area uses this compound to explore several key processes:

Metabolic Activation: The toxicity of many PCBs and aromatic amines depends on their metabolic conversion to reactive intermediates. nih.govnih.gov For example, the parent compound, 4-chlorobiphenyl (B17849) (4-CB or PCB3), is metabolized by the cytochrome P-450 system to hydroxylated metabolites, such as 4-chloro-4'-biphenylol. nih.govnih.gov These metabolites can be further oxidized to form reactive quinones that can damage DNA and proteins. nih.govacs.org this compound, as an amino- and chloro-substituted biphenyl, serves as a model to study the enzymatic pathways (e.g., N-oxidation, peroxidative activation) involved in generating these toxic species and to understand the structure-activity relationships that govern their formation and reactivity. nih.gov

Environmental Fate and Biodegradation: Understanding how chlorinated biphenyls persist or degrade in the environment is crucial for remediation. Studies on the biodegradation of 4-chlorobiphenyl show that it can be broken down by consortia of bacteria, such as Pseudomonas and Comamonas species. nih.gov These processes often involve initial degradation to intermediates like 4-chlorobenzoate (B1228818). nih.gov this compound can be used as a model substrate to identify and characterize microorganisms and enzymatic pathways capable of degrading more complex PCB congeners, particularly those containing amino groups which are common in dye manufacturing and other industrial applications.

Mechanisms of Toxicity: The hydroxylated metabolites of PCBs have been shown to be more potent inducers of mitochondrial dysfunction than their parent compounds. nih.gov For instance, 4-chloro-4'-biphenylol is more effective than 4-CB at inhibiting mitochondrial respiration and uncoupling oxidative phosphorylation in rat liver mitochondria. nih.gov this compound allows researchers to investigate specific mechanisms of toxicity, such as the impairment of cellular energy metabolism, that are characteristic of PCB metabolites.

The following table summarizes findings from a comparative toxicity study on a related PCB metabolite, demonstrating the type of research for which this compound is a relevant model.

Table 3: Comparative Mitochondrial Toxicity of 4-Chlorobiphenyl (4-CB) and its Metabolite (4'-OH-4-CB)

| Mitochondrial Function | Compound | ID₅₀ (Succinate Substrate) | ID₅₀ (Glutamate/Malate Substrate) |

|---|---|---|---|

| State 3 Respiration Inhibition | 4-CB | >50% not reached | 76 µM |

| 4'-OH-4-CB | 200 µM | 30 µM |

ID₅₀ represents the concentration required to cause 50% inhibition. The lower value for the metabolite indicates greater toxicity. nih.gov

By using this compound as a model compound, scientists can gain detailed insights into the metabolic fate, environmental persistence, and mechanisms of toxicity of an important class of pollutants without the complexities of handling the heterogeneous mixtures of congeners found in commercial PCB preparations. nih.gov

Biological Interactions and Mechanistic Toxicology of 4 Amino 4 Chlorobiphenyl and Its Analogues

Metabolic Pathways and Biotransformation of 4-Amino-4'-chlorobiphenyl and Related Biphenyls

The metabolism of this compound and similar biphenyl (B1667301) compounds involves a multi-step process, primarily occurring in the liver. This biotransformation includes Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where endogenous molecules are conjugated to these groups to facilitate excretion.

A critical initial step in the metabolic activation of aromatic amines like 4-aminobiphenyl (B23562), a close analogue of this compound, is enzymatic N-hydroxylation. This reaction is catalyzed by cytochrome P450 enzymes in the liver. nih.gov The resulting N-hydroxylamine metabolites are key intermediates. For 4-aminobiphenyl (4-ABP), N-hydroxy-4-aminobiphenyl has been identified as the major in vitro metabolite in liver fractions from various species, including rats, mice, hamsters, rabbits, and guinea pigs. nih.gov

Following N-hydroxylation, the N-hydroxy-arylamine can undergo O-acetylation. This process is catalyzed by N-hydroxyarylamine O-acetyltransferase (NhoA) enzymes, which have been identified in various bacterial species and mammals. nih.gov These enzymes catalyze the transfer of an acetyl group, which can lead to the formation of a reactive N-acetoxyarylamine that can bind to DNA and proteins.

Table 1: Key In Vitro Metabolites of 4-Aminobiphenyl (4-ABP) Metabolism

| Species | Major Metabolite | Minor Metabolites | Reference |

| Rat | N-hydroxy-4-aminobiphenyl | 3-hydroxy-4-aminobiphenyl | nih.gov |

| Mouse | N-hydroxy-4-aminobiphenyl | 3-hydroxy-4-aminobiphenyl | nih.gov |

| Hamster | N-hydroxy-4-aminobiphenyl | 3-hydroxy-4-aminobiphenyl | nih.gov |

| Rabbit | N-hydroxy-4-aminobiphenyl | 4'-hydroxy and 2'-hydroxy metabolites | nih.gov |

| Guinea-pig | N-hydroxy-4-aminobiphenyl | 4'-hydroxy and 2'-hydroxy metabolites | nih.gov |

Further metabolism of hydroxylated biphenyls can lead to the formation of highly reactive quinone metabolites. Studies on 4-chlorobiphenyl (B17849) (4-CB), a related compound, have shown that its dihydroxy metabolites can be oxidized to their corresponding quinones. nih.govacs.org This oxidation can be catalyzed by enzymes like prostaglandin (B15479496) H synthase (PGHS), which is present in hormonally-sensitive tissues such as the prostate, ovary, and breast. nih.govacs.org The resulting electrophilic PCB quinones are highly reactive and have the potential to cause protein and DNA damage. acs.orgnih.gov These quinones readily react with cellular nucleophiles, such as those found in amino acids and glutathione. nih.gov

The proposed mechanism involves the oxidation of ortho (e.g., 2′,3′-, 3′,4′-) and para (e.g., 2′,5′-) dihydroxy metabolites of 4-chlorobiphenyl into reactive electrophilic quinones. nih.gov These reactive species can then be trapped by nucleophiles like N-acetylcysteine. nih.gov

The Cytochrome P-450 (CYP) enzyme superfamily is central to the Phase I metabolism of a vast array of xenobiotics, including this compound and its analogues. mdpi.commdpi.com These enzymes, located primarily in the endoplasmic reticulum of liver cells, catalyze a variety of oxidative reactions. mdpi.comnih.gov

For biphenyl and 4-halobiphenyls, the major metabolic route mediated by cytochrome P-450 is 4'-hydroxylation. nih.gov However, other positions can also be hydroxylated. For instance, the metabolism of 4-aminobiphenyl can be activated via N-hydroxylation by cytochrome P450 liver enzymes. nih.gov Specific CYP isozymes, such as CYP1A2 and CYP2E1, have been identified as major contributors to the N-hydroxylation of 4-aminobiphenyl. nih.gov The expression and activity of these enzymes can be influenced by various factors, including genetic polymorphisms and exposure to inducing agents like phenobarbital (B1680315) or 3-methylcholanthrene (B14862), which can alter the rate and profile of metabolite formation. nih.gov For example, pretreatment of rats with 3-methylcholanthrene significantly increases the metabolism of 4-chlorobiphenyl. nih.gov

Table 2: Effect of Inducers on the In Vitro Metabolism of 4-Halobiphenyls by Rat Liver Microsomes

| Compound | Inducer | Effect on Metabolism Rate | Reference |

| 4-Fluorobiphenyl | Phenobarbitone | 2-fold increase | nih.gov |

| 4-Fluorobiphenyl | 3-Methylcholanthrene | 5- to 6-fold increase | nih.gov |

| 4-Chlorobiphenyl | Phenobarbitone | Refractory (no significant increase) | nih.gov |

| 4-Chlorobiphenyl | 3-Methylcholanthrene | >10-fold increase | nih.gov |

| 4-Bromobiphenyl | Phenobarbitone | 2-fold increase | nih.gov |

| 4-Bromobiphenyl | 3-Methylcholanthrene | 5- to 6-fold increase | nih.gov |

| 4-Iodobiphenyl | Phenobarbitone | Refractory (no significant increase) | nih.gov |

| 4-Iodobiphenyl | 3-Methylcholanthrene | >10-fold increase | nih.gov |

Following Phase I hydroxylation, the resulting phenolic metabolites of this compound and its analogues undergo Phase II conjugation reactions, primarily sulfation and glucuronidation. nih.gov These reactions are mediated by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. nih.gov Conjugation increases the water solubility of the metabolites, facilitating their excretion from the body.

In studies with 4-chlorobiphenyl (PCB3) in HepG2 cells, sulfate (B86663) and glucuronide conjugates of hydroxylated metabolites were identified. nih.gov Specifically, the glucuronic acid conjugate of N-hydroxy-4-aminobiphenyl has been identified and synthesized; this conjugate is believed to be a transport form, carrying the reactive N-hydroxy compound from the liver to the bladder. nih.gov The formation of these conjugates is a crucial step in the detoxification pathway, although some conjugates can be transported to other tissues where they may be cleaved to release the reactive metabolite.

Exposure to biphenyl compounds can lead to perturbations in endogenous metabolic pathways. For example, metabolomic analyses of HepG2 cells exposed to 4-chlorobiphenyl (PCB3) revealed an altered tryptophan metabolism. nih.gov Tryptophan is an essential amino acid and a precursor for the synthesis of important bioactive molecules, including the neurotransmitter serotonin (B10506) and metabolites in the kynurenine (B1673888) pathway. nih.govnih.gov Dysregulation of tryptophan metabolism can impact various physiological processes, including immune response and neuron function. mdpi.com

Molecular Mechanisms of Biological Activity

The biological and toxicological effects of this compound are driven by the molecular interactions of its parent form and, more significantly, its reactive metabolites. A primary mechanism of toxicity involves the generation of electrophilic intermediates, such as N-hydroxy-arylamines and quinones, which can form covalent adducts with cellular macromolecules. nih.govacs.org

These reactive species can bind to DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis. nih.gov They can also form adducts with proteins, such as hemoglobin and albumin, which can serve as biomarkers of exposure. nih.gov